molecular formula C12H12N6 B11478245 N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine

N~1~-(naphthalen-1-ylmethyl)-1H-tetrazole-1,5-diamine

Cat. No.: B11478245
M. Wt: 240.26 g/mol
InChI Key: AFALQDOJHRRCMK-UHFFFAOYSA-N
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Description

N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a compound that features a naphthalene ring fused with a tetrazole ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the reaction of naphthalene derivatives with tetrazole precursors under specific conditions. One common method includes the use of naphthalen-1-ylmethylamine as a starting material, which undergoes a cyclization reaction with azide compounds to form the tetrazole ring. The reaction conditions often involve the use of catalysts such as copper(I) salts and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups on the naphthalene or tetrazole rings are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically conducted under controlled temperatures and in the presence of solvents like DMSO or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction can produce naphthalen-1-ylmethanol derivatives.

Scientific Research Applications

N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene-1,4-dione and naphthalen-1-ylmethanol share structural similarities with N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE.

    Tetrazole derivatives: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole have similar tetrazole ring structures.

Uniqueness

N1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to the combination of the naphthalene and tetrazole rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

1-N-(naphthalen-1-ylmethyl)tetrazole-1,5-diamine

InChI

InChI=1S/C12H12N6/c13-12-15-16-17-18(12)14-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,14H,8H2,(H2,13,15,17)

InChI Key

AFALQDOJHRRCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN3C(=NN=N3)N

Origin of Product

United States

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